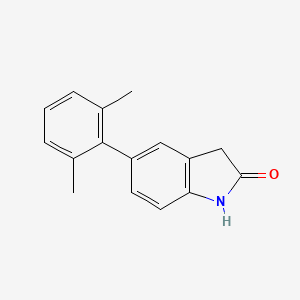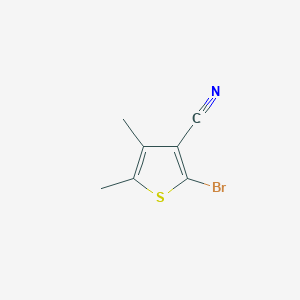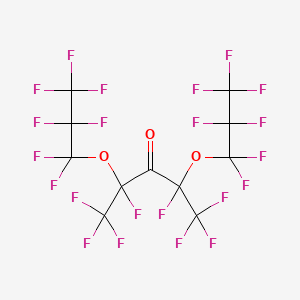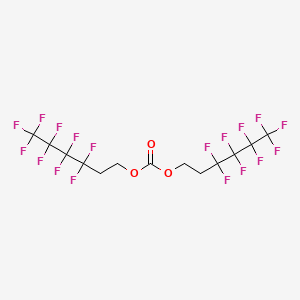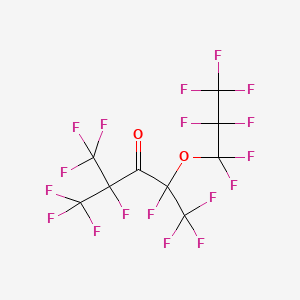![molecular formula C13H14ClNO B15091469 [1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride CAS No. 865589-97-5](/img/structure/B15091469.png)
[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl. This compound is known for its unique structure, which includes a biphenyl core with a hydroxyl group at the 4-position and an aminomethyl group at the 3’-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the biphenyl compound is treated with a suitable oxidizing agent.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where the biphenyl compound is reacted with formaldehyde and a primary amine.
Formation of Hydrochloride Salt: The final step involves the treatment of the aminomethylated biphenyl compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives
Reduction: [1,1’-Biphenyl]-4-ol, 3’-methyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its aminomethyl group can be modified to attach fluorescent tags or other markers .
Medicine
In medicine, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The biphenyl core provides a rigid scaffold that enhances binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-ol, 3’-(methyl)-: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, sulfate: Similar structure but different counterion, affecting solubility and stability.
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, acetate: Another similar compound with a different counterion, influencing its chemical properties.
Uniqueness
The presence of both hydroxyl and aminomethyl groups in [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride makes it unique. This dual functionality allows for diverse chemical reactions and interactions with biological targets, enhancing its versatility in research and industrial applications .
Eigenschaften
CAS-Nummer |
865589-97-5 |
|---|---|
Molekularformel |
C13H14ClNO |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
4-[3-(aminomethyl)phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11;/h1-8,15H,9,14H2;1H |
InChI-Schlüssel |
SZNODDZCRMCGPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
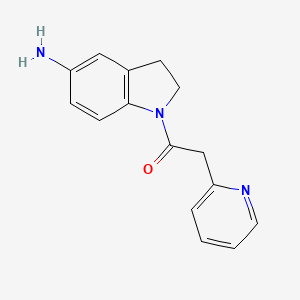
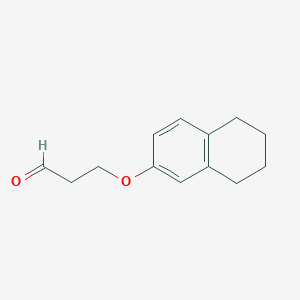
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
